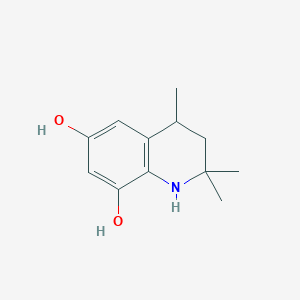

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is a chemical compound with a unique structure that includes a quinoline core substituted with methyl groups and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with oxidizing agents to introduce hydroxyl groups at the 6 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.

Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce any oxidized forms back to the diol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- Tetrahydroquinolines are known for their biological activities. They serve as scaffolds for the development of various drugs including analgesics, anticonvulsants, and antipsychotics. The structural motif present in 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives is often associated with significant pharmacological effects .

- Recent studies have indicated that derivatives of tetrahydroquinolines exhibit properties such as anti-inflammatory and anti-cancer activities. For instance, compounds derived from this scaffold have shown promise in treating conditions like Alzheimer's disease and hypertension .

- Antioxidant Properties :

Industrial Applications

- Rubber and Polymer Industries :

- 2,2,4-trimethyl-1,2-dihydroquinoline (a related compound) is used as an antioxidant in rubber formulations. It helps enhance the durability and stability of rubber products by preventing oxidative degradation during processing and service life .

- This application extends to styrene-butadiene and nitrile-butadiene rubbers where it acts to prolong the lifespan of the materials under harsh conditions.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of tetrahydroquinoline derivatives including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline on various cancer cell lines. Results indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Antioxidant Efficacy

Research evaluated the antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinoline in food preservation. The study demonstrated that incorporating this compound into food products reduced lipid peroxidation significantly compared to control samples without antioxidants .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can exert its effects through pathways that involve oxidative stress reduction and modulation of inflammatory responses. For example, it has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in experimental models .

Comparison with Similar Compounds

Similar Compounds

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl groups at positions 6 and 8.

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 6.

8-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 8.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is unique due to the presence of two hydroxyl groups, which can enhance its reactivity and potential biological activity compared to similar compounds with fewer hydroxyl groups .

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol (often referred to as HTHQ) is a quinoline derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties including antioxidant, anti-inflammatory, and neuroprotective effects. The following sections will delve into its biological activity, supported by research findings and case studies.

- Molecular Formula : C12H17N

- Molecular Weight : 175.27 g/mol

- CAS Number : 651735-21-6

- Physical State : Liquid at room temperature

- Melting Point : 36-40 °C

- Boiling Point : 248.1 °C

Antioxidant Activity

HTHQ possesses significant antioxidant properties. A study demonstrated that it effectively reduced levels of lipid oxidation products and protein oxidation products in a rat model of Parkinson's disease. This reduction was associated with decreased oxidative stress markers such as 8-isoprostane and proinflammatory cytokines .

Neuroprotective Effects

HTHQ has been shown to improve motor coordination and brain morphology in models of neurodegenerative diseases. In a specific study focusing on rotenone-induced Parkinsonism in rats, HTHQ treatment resulted in enhanced levels of tyrosine hydroxylase and improved motor functions compared to control groups . The compound's ability to modulate the NF-κB signaling pathway further underscores its neuroprotective potential by mitigating inflammation and oxidative stress .

Anti-inflammatory Properties

The compound has been linked to a reduction in inflammatory responses. In the aforementioned study on Parkinson's disease, HTHQ decreased the expression of NF-κB and myeloperoxidase activity, indicating its role in suppressing inflammation within the central nervous system .

Case Studies

HTHQ acts primarily through its antioxidant capabilities by donating hydrogen atoms to free radicals, thus neutralizing them. This mechanism helps prevent oxidative damage to cellular components. Additionally, it influences various biochemical pathways related to inflammation and neuroprotection.

Comparative Analysis with Other Compounds

Properties

CAS No. |

63095-12-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6,8-diol |

InChI |

InChI=1S/C12H17NO2/c1-7-6-12(2,3)13-11-9(7)4-8(14)5-10(11)15/h4-5,7,13-15H,6H2,1-3H3 |

InChI Key |

XFNADDVVMCWBMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2O)O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.